molecular formula C15H16N2O3S B11165831 3-(benzylsulfonyl)-N-(pyridin-3-yl)propanamide

3-(benzylsulfonyl)-N-(pyridin-3-yl)propanamide

Cat. No.: B11165831
M. Wt: 304.4 g/mol
InChI Key: RTAAABZZULEJGD-UHFFFAOYSA-N
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Description

3-(benzylsulfonyl)-N-(pyridin-3-yl)propanamide is an organic compound that features a benzylsulfonyl group attached to a propanamide backbone, with a pyridin-3-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(pyridin-3-yl)propanamide typically involves the following steps:

    Formation of the Benzylsulfonyl Intermediate: This step involves the sulfonylation of benzyl chloride with a suitable sulfonating agent such as sodium sulfite or sulfur dioxide.

    Amidation Reaction: The benzylsulfonyl intermediate is then reacted with 3-aminopyridine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-N-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(benzylsulfonyl)-N-(pyridin-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyridinyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzylsulfonyl)-N-(pyridin-2-yl)propanamide
  • 3-(benzylsulfonyl)-N-(pyridin-4-yl)propanamide
  • 3-(methylsulfonyl)-N-(pyridin-3-yl)propanamide

Uniqueness

3-(benzylsulfonyl)-N-(pyridin-3-yl)propanamide is unique due to the specific positioning of the pyridinyl group at the 3-position, which can influence its binding affinity and selectivity towards certain biological targets. This structural feature can result in distinct biological activities compared to its analogs.

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

3-benzylsulfonyl-N-pyridin-3-ylpropanamide

InChI

InChI=1S/C15H16N2O3S/c18-15(17-14-7-4-9-16-11-14)8-10-21(19,20)12-13-5-2-1-3-6-13/h1-7,9,11H,8,10,12H2,(H,17,18)

InChI Key

RTAAABZZULEJGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CN=CC=C2

Origin of Product

United States

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